Cas no 181207-67-0 (Benzene, 1-bromo-3-[(4-fluorophenyl)methyl]-)

Technical Introduction: Benzene, 1-bromo-3-[(4-fluorophenyl)methyl]- is a halogenated aromatic compound featuring both bromine and fluorinated benzyl substituents. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization. The bromine moiety offers a versatile handle for further functionalization via metal-catalyzed couplings (e.g., Suzuki or Heck reactions), while the fluorinated benzyl group enhances stability and influences electronic properties. Its well-defined molecular architecture ensures consistent performance in precision applications, such as agrochemical or drug discovery research. The compound’s purity and stability under standard conditions further support its utility in high-value synthetic workflows.
Benzene, 1-bromo-3-[(4-fluorophenyl)methyl]- structure
181207-67-0 structure
Product name:Benzene, 1-bromo-3-[(4-fluorophenyl)methyl]-
CAS No:181207-67-0
MF:C13H10BrF
MW:265.120906352997
CID:1380719
PubChem ID:10683086

Benzene, 1-bromo-3-[(4-fluorophenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-3-[(4-fluorophenyl)methyl]-
    • 1-bromo-3-[(4-fluorophenyl)methyl]benzene
    • 1-bromo-3-(4-fluorobenzyl)benzene
    • MFCD32707220
    • AKOS040767242
    • CS-0191458
    • DTXSID20443495
    • 181207-67-0
    • 1-[(3-bromophenyl)methyl]-4-fluorobenzene
    • SCHEMBL754462
    • Inchi: InChI=1S/C13H10BrF/c14-12-3-1-2-11(9-12)8-10-4-6-13(15)7-5-10/h1-7,9H,8H2
    • InChI Key: ZKLUQRHDRSWIRF-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)Br)CC2=CC=C(C=C2)F

Computed Properties

  • Exact Mass: 263.995
  • Monoisotopic Mass: 263.99499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

Benzene, 1-bromo-3-[(4-fluorophenyl)methyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR0023F6-250mg
Benzene, 1-bromo-3-[(4-fluorophenyl)methyl]-
181207-67-0 95%
250mg
$884.00 2025-02-17
Aaron
AR0023F6-500mg
Benzene, 1-bromo-3-[(4-fluorophenyl)methyl]-
181207-67-0 95%
500mg
$1005.00 2025-02-17

Additional information on Benzene, 1-bromo-3-[(4-fluorophenyl)methyl]-

Introduction to Benzene, 1-bromo-3-[(4-fluorophenyl)methyl] (CAS No. 181207-67-0)

Benzene, 1-bromo-3-[(4-fluorophenyl)methyl], also known by its CAS number 181207-67-0, is a chemical compound with a unique structure and diverse applications in various fields. This compound belongs to the family of bromobenzene derivatives and is characterized by its aromatic ring system with substituents that confer specific chemical properties. The molecule consists of a benzene ring with a bromine atom at position 1 and a (4-fluorophenyl)methyl group at position 3, making it a valuable intermediate in organic synthesis.

The synthesis of Benzene, 1-bromo-3-[(4-fluorophenyl)methyl] typically involves multi-step reactions, often starting from benzene derivatives and incorporating bromine and fluorine substituents through electrophilic substitution or other methods. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of such compounds, reducing production costs and improving yields.

One of the most significant applications of this compound is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various drug molecules. For instance, it has been utilized in the development of anti-inflammatory agents and other therapeutic compounds due to its ability to undergo further functionalization at specific positions on the aromatic ring. Researchers have also explored its potential in materials science, particularly in the creation of advanced polymers and coatings with enhanced mechanical properties.

Recent studies have focused on understanding the electronic properties of Benzene, 1-bromo-3-[(4-fluorophenyl)methyl], leveraging computational chemistry tools to predict its reactivity under different conditions. These insights have paved the way for innovative applications in electronics, where this compound could serve as a building block for organic semiconductors or light-emitting materials.

In terms of environmental impact, efforts have been made to assess the biodegradability and toxicity of this compound. While it is generally considered stable under normal conditions, proper handling and disposal protocols are recommended to minimize any potential ecological risks.

Looking ahead, the demand for Benzene, 1-bromo-3-[(4-fluorophenyl)methyl] is expected to grow as new applications emerge across various industries. Its versatility as an intermediate makes it a valuable asset in both academic research and industrial production processes.

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